3,5-difluoro-1H-indole
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Overview
Description
3,5-Difluoro-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-difluoro-1H-indole typically involves the fluorination of indole derivatives. One common method is the electrophilic fluorination of 1H-indole using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced fluorinating agents can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The fluorine atoms on the indole ring make it more reactive towards electrophilic substitution reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The compound can also participate in nucleophilic substitution reactions, particularly at the fluorinated positions.
Oxidation and Reduction: this compound can be oxidized to form corresponding oxides or reduced to yield hydrogenated derivatives
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride
Major Products Formed:
Nitration: Formation of 3,5-difluoro-2-nitro-1H-indole.
Sulfonation: Formation of 3,5-difluoro-2-sulfonyl-1H-indole.
Oxidation: Formation of this compound oxides.
Reduction: Formation of 3,5-difluoro-1H-indoline
Scientific Research Applications
3,5-Difluoro-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 3,5-difluoro-1H-indole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response
Comparison with Similar Compounds
3,5-Difluoro-1H-indole can be compared with other fluorinated indole derivatives:
3-Fluoro-1H-indole: Contains a single fluorine atom at the 3 position, exhibiting different reactivity and biological properties.
5-Fluoro-1H-indole: Contains a single fluorine atom at the 5 position, with distinct chemical behavior.
3,5-Dichloro-1H-indole: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and applications
Properties
Molecular Formula |
C8H5F2N |
---|---|
Molecular Weight |
153.13 g/mol |
IUPAC Name |
3,5-difluoro-1H-indole |
InChI |
InChI=1S/C8H5F2N/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H |
InChI Key |
PMPRTCGOGHCDOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)F |
Origin of Product |
United States |
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